molecular formula C14H14OS B101340 2-phenoxyethylsulfanylbenzene CAS No. 17414-04-9

2-phenoxyethylsulfanylbenzene

Cat. No.: B101340
CAS No.: 17414-04-9
M. Wt: 230.33 g/mol
InChI Key: WWTXSTFCTRSPJA-UHFFFAOYSA-N
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Description

2-Phenoxyethylsulfanylbenzene is a sulfur-containing aromatic ether that serves as a valuable chemical scaffold in advanced research and development. Its molecular structure, which incorporates a phenoxy group linked to a sulfanylbenzene moiety, makes it a compound of interest in several cutting-edge scientific fields. In medicinal chemistry, this scaffold can be utilized in the design and synthesis of novel bioactive molecules, similar to how benzenesulfonamide derivatives are explored for their targeted anticancer properties . Researchers also investigate such compounds for potential applications in material science, where they can act as building blocks for functional polymers or as ligands in catalytic systems. The compound's mechanism of action in biological contexts is typically structure-dependent and may involve multitargeted pathways, such as inducing cell cycle arrest or modulating specific enzyme activity . Its primary research value lies in its versatility as a synthetic intermediate, enabling the exploration of new chemical spaces and the development of innovative therapeutic and material solutions.

Properties

CAS No.

17414-04-9

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2-phenoxyethylsulfanylbenzene

InChI

InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

WWTXSTFCTRSPJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=CC=CC=C2

Other CAS No.

17414-04-9

Synonyms

Benzene, ((2-phenoxyethyl)thio)-

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Phenoxyethylsulfanylbenzene

Historical Approaches to 2-Phenoxyethylsulfanylbenzene Synthesis

Early Preparations as Documented in Literature

The foundational synthesis of this compound is rooted in the principles of nucleophilic substitution, analogous to the Williamson ether synthesis. Early and fundamental preparations involve the reaction of a thiol with a suitable alkyl halide. This straightforward approach establishes the core thioether linkage. The general reaction scheme involves the deprotonation of a thiol (ArSH) to form a more nucleophilic thiolate anion, which then attacks an electrophilic carbon atom on a haloalkane (XCH₂CH₂OPh), displacing the halide to form the desired thioether (Ar-S-CH₂CH₂OPh) and a salt byproduct. This method has been a cornerstone for the formation of aryl thioethers due to its reliability and the accessibility of the required starting materials.

Modern Synthetic Pathways for Thioether Formation

Modern organic synthesis offers a more diverse toolkit for the creation of thioether bonds, providing alternatives that can offer milder conditions, improved yields, and greater functional group tolerance.

Thiol-Alkylation Reactions Utilizing Relevant Precursors

The most direct and commonly cited method for synthesizing this compound is through a thiol-alkylation reaction. jmaterenvironsci.com This pathway involves the S-alkylation of benzenethiol (B1682325) with a 2-phenoxyethyl halide. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the highly nucleophilic benzenethiolate (B8638828) anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the 2-phenoxyethyl halide, leading to the formation of the thioether bond. nih.gov

Key reagents for this synthesis include:

Thiol Substrate : Benzenethiol or its substituted variants.

Alkylating Agent : 2-Phenoxyethyl bromide or 2-phenoxyethyl chloride serves as the electrophile.

Base : Common bases such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or triethylamine (B128534) are used to facilitate the deprotonation of the thiol.

Table 1: Typical Reaction Parameters for Thiol-Alkylation Synthesis of this compound
ParameterDescription
Thiol PrecursorBenzenethiol
Alkylating Precursor2-Phenoxyethyl bromide or chloride
BasePotassium hydroxide (KOH), Sodium hydroxide (NaOH)
SolventDimethylformamide (DMF), Tetrahydrofuran (B95107) (THF), Toluene
TemperatureReflux conditions (typically 80–100°C)
Reaction Time6–24 hours
Typical Yield60–85%

Application of Diverse Sulfur-Containing Reagents

Beyond direct thiol-alkylation, modern methods utilize a variety of sulfur-containing reagents to construct thioethers, sometimes avoiding the use of volatile and malodorous thiols. researchgate.netorganic-chemistry.org

One alternative is a two-step modular approach. This involves first synthesizing 2-phenoxyethyl thiol from a precursor like 2-phenoxyethanol (B1175444) using a reagent such as phosphorus pentasulfide. The resulting 2-phenoxyethyl thiol is then coupled with a halobenzene, often using a copper catalyst like CuI with 1,10-phenanthroline (B135089) as a ligand.

Other advanced strategies in the broader field of thioether synthesis that could be applied include:

Sulfonyl Chlorides : These readily available chemicals can serve as sulfur surrogates. researchgate.net Through phosphine-mediated deoxygenation, a transient intermediate is formed that can be trapped by a suitable nucleophile to form a C-S bond. researchgate.net

Sodium Sulfinates : These have emerged as versatile building blocks for creating sulfur-containing compounds, including thioethers. researchgate.net

Elemental Sulfur : Protocols have been developed that use elemental sulfur as the sulfurating agent in the presence of a copper catalyst to form thioethers from C(sp2)–H bonds. rsc.org

Bunte Salts : S-Alkyl or S-aryl thiosulfate (B1220275) sodium salts, known as Bunte salts, can react with Grignard reagents to produce thioethers, providing an odorless alternative to thiol-based routes. organic-chemistry.org

Optimization of Synthetic Reaction Parameters

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. The choice of solvent is a particularly influential factor.

Catalytic Systems for Enhanced Yield and Selectivity

The choice of catalyst is pivotal in the synthesis of aryl thioethers like this compound, directly influencing reaction rates, yields, and purity. Methodologies range from classical copper-catalyzed reactions to modern palladium-catalyzed cross-couplings.

One established method involves a two-step synthesis where a key step is the copper-catalyzed coupling of a phenoxyethyl thiol intermediate with a halobenzene. Specifically, the use of a Copper(I) iodide/1,10-phenanthroline (CuI/1,10-phenanthroline) system has been documented for this transformation. This catalytic system facilitates the coupling reaction, leading to yields in the range of 50–65%.

For more direct approaches, such as the nucleophilic substitution between benzenethiol and a 2-phenoxyethyl halide, palladium catalysts are often recommended for cross-coupling. While specific palladium catalysts for this exact transformation are not extensively detailed in available research, their general use in aryl thioether synthesis is a cornerstone of modern organic chemistry, known for high efficiency and broad substrate scope.

A metal-free alternative, Thiol-Ene "click" chemistry, presents a theoretically plausible route. This method involves the radical-mediated addition of a thiol to an alkene. Although its specific application to produce this compound is not widely documented, it offers potential advantages such as mild reaction conditions and the avoidance of metal catalysts.

The following table summarizes the catalytic systems employed in the synthesis of this compound and its close analogs.

Synthetic Route Catalyst System Key Reagents Reported Yield Notes
Two-Step Synthesis (Coupling)CuI/1,10-phenanthrolinePhOCH₂CH₂SH + ArX50–65%Flexible for creating derivatives.
Nucleophilic SubstitutionPalladium Catalysts (Suggested)ArSH + XCH₂CH₂OPh60–85%A general, well-established method for aryl thioethers.
Thiol-Ene ReactionRadical Initiator (e.g., AIBN) or UV lightThiol + AlkeneN/AA theoretical, metal-free alternative with limited experimental data for this specific compound.

Temperature and Pressure Regimes in Synthesis

Temperature is a critical parameter in the synthesis of this compound, dictating reaction kinetics and the prevalence of side reactions. The optimal temperature is closely linked to the chosen synthetic method and solvent.

For the common nucleophilic substitution route, reflux conditions are typically employed. This generally involves heating the reaction mixture to the boiling point of the solvent, which often falls within the 80–100°C range, for a duration of 6 to 24 hours. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to enhance reaction rates at these temperatures.

In the copper-catalyzed coupling step of the two-step synthesis, a higher temperature of 120°C is utilized. This more demanding condition is necessary to drive the catalytic cycle effectively in a solvent like dimethyl sulfoxide (B87167) (DMSO). In some cases, stepwise heating (e.g., from 25°C to 60°C) may be used to minimize the formation of byproducts.

Synthesis of this compound is typically conducted under atmospheric pressure . The use of "reflux" conditions inherently implies that the reaction is open to an atmospheric pressure environment (usually under an inert gas like nitrogen or argon to prevent oxidation of the thiol) and is not pressurized. High-pressure conditions, common in other areas of chemical synthesis, are not standard for this type of organic transformation.

The table below outlines the temperature and pressure conditions for the synthesis of this compound.

Synthetic Route Temperature Pressure Solvent
Nucleophilic Substitution80–100°C (Reflux)AtmosphericDMF, THF
Two-Step Synthesis (Cu-catalyzed)120°CAtmosphericDMSO

Chemical Reactivity and Transformations of 2 Phenoxyethylsulfanylbenzene

Reactions at the Sulfur Heteroatom

The sulfur atom in 2-phenoxyethylsulfanylbenzene is a key center of reactivity. Its lone pairs of electrons make it nucleophilic, and its ability to exist in multiple oxidation states allows for a range of oxidative transformations.

Oxidative Transformations: Synthesis of Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfide (B99878) group is one of the most important transformations of this compound, leading to the corresponding sulfoxide and sulfone. These reactions are synthetically valuable as sulfoxides and sulfones have different physical, chemical, and biological properties compared to the parent sulfide. The control of the oxidation state is a critical aspect of these synthetic procedures. mdpi.com

The selective conversion of sulfides to sulfoxides requires mild oxidizing agents and carefully controlled reaction conditions to prevent over-oxidation to the sulfone. mdpi.com A variety of reagents have been developed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant, often used in combination with catalysts or specific solvents to enhance selectivity. organic-chemistry.org For instance, using hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of various sulfides to sulfoxides in high yields. mdpi.com

Another highly effective and stable oxidant is urea-hydrogen peroxide (UHP), which, in the presence of a catalyst or in a suitable solvent like acetic acid, can selectively oxidize sulfides. beilstein-journals.org The reaction conditions, such as temperature and the stoichiometry of the oxidant, are crucial for achieving high selectivity. beilstein-journals.org Other methods employ reagents like sodium meta-periodate or iodosobenzene, which are known for their chemoselectivity in oxidizing sensitive sulfides. jchemrev.com Electrochemical methods have also been developed, offering a green and controllable alternative for selective sulfoxidation. rsc.org

Table 1: Representative Conditions for Selective Oxidation of Sulfides to Sulfoxides

Oxidant SystemSubstrate TypeSolventTemperature (°C)Yield (%)Reference
H₂O₂ / Acetic AcidAryl Alkyl SulfidesAcetic AcidRoom Temp.90-99 mdpi.com
Urea-H₂O₂ (1.5 equiv)ThioglycosidesAcetic Acid6085-93 beilstein-journals.org
H₅IO₆ / FeCl₃Aryl Alkyl SulfidesAcetonitrileRoom Temp.~95 organic-chemistry.org
Recyclable I-reagentVarious SulfidesDichloromethaneRoom Temp.>90 organic-chemistry.org

This table presents generalized data for sulfide oxidation and is intended to be representative for the transformation of this compound.

The oxidation of this compound can be extended to form the corresponding sulfone, 1-phenoxy-2-(phenylsulfonyl)ethane, by using stronger oxidizing agents or more forcing reaction conditions. Common reagents for this transformation include an excess of hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone (potassium peroxymonosulfate). google.comorgsyn.org

For example, the oxidation of thioanisole (B89551) (methyl phenyl sulfide) to phenyl methyl sulfone can be achieved with chlorine in water or with hydrogen peroxide. google.comrsc.org Oxone is a particularly effective and versatile reagent for oxidizing sulfides directly to sulfones. The reaction is typically carried out in a solvent mixture like methanol/water. orgsyn.org Similarly, using a higher equivalence of urea-hydrogen peroxide (e.g., 2.5 equivalents) and increasing the reaction temperature (e.g., to 80 °C) can drive the oxidation of thioglycosides past the sulfoxide stage to the sulfone in high yield. beilstein-journals.org

Table 2: Representative Conditions for Oxidation of Sulfides to Sulfones

Oxidant SystemSubstrate TypeSolventTemperature (°C)Yield (%)Reference
Urea-H₂O₂ (2.5 equiv)ThioglycosidesAcetic Acid8091-94 beilstein-journals.org
OxoneAryl Alkyl SulfidesMethanol/Water5~80 orgsyn.org
Chlorine / H₂OThioanisoleWaterRoom Temp.~90 google.com
H₂O₂ / Tungstate catalystVarious SulfidesAcetonitrileRoom Temp.>95 organic-chemistry.org

This table presents generalized data for sulfide oxidation and is intended to be representative for the transformation of this compound.

Nucleophilic and Electrophilic Behavior of the Sulfur Center

The sulfur atom in this compound possesses lone pairs of electrons, making it a soft nucleophile. msu.edulibretexts.org The nucleophilicity of the sulfur in sulfides is significantly greater than that of the oxygen in ethers. libretexts.org This heightened nucleophilicity allows the sulfur atom to readily participate in SN2 reactions with electrophiles such as alkyl halides. For example, sulfides react with alkyl halides to form stable ternary sulfonium (B1226848) salts. libretexts.org

Conversely, the sulfur atom can also exhibit electrophilic character, particularly when it is part of a system that can be attacked by a nucleophile. While the sulfur in a simple sulfide is primarily nucleophilic, its reaction with oxidizing agents (electrophiles) underscores its ability to be attacked by electron-seeking species. jchemrev.com In more complex scenarios, such as the reaction of 2-bromomethyl-1,3-thiaselenole (an analogue containing a selenium atom), the heteroatom can be attacked by nucleophiles, leading to ring-opening. mdpi.com This suggests that under appropriate conditions, intermediates derived from this compound could feature an electrophilic sulfur center.

Reactions Involving the Aromatic Moieties

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. lumenlearning.com The rate and regioselectivity of these reactions are governed by the nature of the substituents attached to the rings.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. lumenlearning.com The substituent already present on the ring dictates the position of the incoming electrophile.

In this compound, there are two aromatic rings that can undergo substitution.

The Phenyl Ring Attached to Sulfur: The thioether group (-S-R) is an ortho-, para-directing and activating substituent. chemrxiv.org The sulfur atom's lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions. Therefore, electrophilic attack on this ring will preferentially occur at the positions ortho and para to the phenoxyethyl-sulfanyl group.

The Phenoxy Ring: The ether group (-O-R) is also a strong ortho-, para-directing and activating substituent. chemrxiv.org The oxygen atom's lone pairs are more effective at donating electron density to the ring compared to sulfur, making the phenoxy ring generally more activated towards EAS than the phenylthio ring.

Consequently, in a competitive situation, electrophilic substitution would be expected to occur preferentially on the phenoxy ring at the ortho and para positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The specific conditions would determine whether mono- or polysubstitution occurs and whether substitution happens on one or both rings. For instance, milder conditions would favor monosubstitution on the more activated phenoxy ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is a plausible but challenging transformation. In contrast to electrophilic aromatic substitution, which is favored on electron-rich aromatic rings, SNAr typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group to activate the ring towards nucleophilic attack. rsc.org The 2-phenoxyethylsulfanyl substituent is not a strong activating or deactivating group for this type of reaction, making SNAr less favorable compared to substrates bearing potent EWGs like nitro groups.

The reaction proceeds via a two-step addition-elimination mechanism. rsc.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org The presence of ortho or para EWGs is crucial for stabilizing this negatively charged intermediate. rsc.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to occur on this compound, a derivative with a good leaving group (e.g., a halogen) on the phenyl ring would be necessary. For instance, in the synthesis of a related compound, 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene, a nucleophilic substitution is a key step, highlighting the utility of this reaction type within this class of molecules. libretexts.org The reactivity could be enhanced by introducing strong electron-withdrawing groups onto the phenyl ring.

Reaction Type Substrate Prerequisite General Conditions Expected Product
Nucleophilic Aromatic Substitution (SNAr)Presence of a good leaving group (e.g., F, Cl, Br) and at least one strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group on the phenyl ring.Strong nucleophile (e.g., NaOMe, R2NH), polar aprotic solvent (e.g., DMSO, DMF), elevated temperatures.Substituted this compound derivative.

Reactions of the Ethylene (B1197577) Linker

The ethylene linker and its associated heteroatoms are key sites for the chemical modification of this compound.

The sulfur atom in the thioether linkage is susceptible to oxidation. This reaction provides a pathway to modify the electronic properties and reactivity of the molecule. The oxidation of the sulfanyl (B85325) group can lead to the formation of the corresponding sulfoxide or sulfone. libretexts.org These transformations are typically achieved using common oxidizing agents.

The oxidation to a sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the sulfone results in a more electron-withdrawing and polar group. These functional group interconversions are valuable for altering the molecule's physical and biological properties and for providing intermediates for further synthetic transformations.

Transformation Reagent(s) Product Significance
Thioether to SulfoxideHydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA)2-PhenoxyethylsulfinylbenzeneIntroduction of a chiral center and a more polar functional group.
Thioether to SulfoneExcess strong oxidizing agent (e.g., H₂O₂, KMnO₄)2-PhenoxyethylsulfonylbenzeneFormation of a highly polar and electron-withdrawing group.

Cleavage and Rearrangement Reactions

The structural integrity of this compound can be compromised through cleavage of its ether or thioether bonds under specific conditions. Rearrangement reactions, particularly following oxidation, are also conceivable.

Cleavage Reactions:

The ether and thioether linkages represent potential sites of bond cleavage. The cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). sciencemadness.orgmit.edu The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. For this compound, cleavage of the phenoxy group would likely yield phenol (B47542) and a derivative of the thioethanolethyl side chain.

The carbon-sulfur bond in thioethers can also be cleaved. rsc.org Various methods, including the use of metals, radical initiators, or specific reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), can achieve C-S bond cleavage. unipr.it For instance, visible light-triggered cleavage of C-S bonds in benzylic thioethers has been demonstrated. In the context of this compound, selective cleavage of the C-S bond would lead to the formation of benzenethiol (B1682325) and a phenoxyethylene derivative.

Rearrangement Reactions:

Rearrangement reactions of aryl sulfides often proceed through the corresponding sulfoxide. For example, the Pummerer rearrangement and libretexts.org-sigmatropic rearrangements are known for sulfoxides and related sulfur ylides. A potential reaction pathway for this compound would involve initial oxidation to the sulfoxide, followed by an acid- or base-catalyzed rearrangement. These rearrangements can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, significantly altering the molecular scaffold.

Reaction Type General Conditions Potential Products
Ether CleavageStrong acid (e.g., HI, HBr), heatPhenol and a 2-(phenylthio)ethanol (B1207423) derivative
Thioether CleavageReducing agents, radical conditions, or specific cleavage reagentsBenzenethiol and a phenoxyethanol (B1677644) derivative
Rearrangement (via sulfoxide)Oxidation to sulfoxide, followed by acid or base catalysisIsomeric products with altered connectivity

Computational Chemistry and Theoretical Investigations of 2 Phenoxyethylsulfanylbenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the fundamental properties of a molecule. It is described by the arrangement of electrons in various atomic and molecular orbitals. libretexts.org The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a chemical reaction (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). For 2-phenoxyethylsulfanylbenzene, the molecular orbitals are formed by the linear combination of atomic orbitals from its constituent atoms. imperial.ac.uk

Expected Frontier Orbital Characteristics for this compound:

HOMO: The HOMO is anticipated to have significant electron density localized on the sulfur atom due to its lone pairs, which are generally higher in energy than those on the oxygen atom. The phenoxy and benzene (B151609) rings, with their π-electron systems, will also contribute significantly to the HOMO.

LUMO: The LUMO is expected to be an antibonding π* orbital distributed primarily across the two aromatic rings. wikipedia.org This distribution makes the rings potential sites for nucleophilic attack under certain reaction conditions.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. Computational methods like DFT can precisely calculate the energies and spatial distributions of these orbitals.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com These rotations are not entirely free, as they are governed by torsional and steric strains, which can be quantified computationally to map out a potential energy surface (PES). libretexts.org A PES illustrates the energy of a molecule as a function of its geometry, with stable conformations corresponding to energy minima on this surface. libretexts.org

Phenyl-Sulfur (Ph-S) bond

Sulfur-Ethyl (S-CH2) bond

Ethyl-Oxygen (CH2-O) bond

Oxygen-Phenyl (O-Ph) bond

Rotation around these bonds gives rise to various conformers with different energies. For instance, the relative orientation of the two phenyl rings can range from a more compact, folded structure to an extended one. Theoretical calculations, often performed by systematically rotating dihedral angles and calculating the energy at each step, can identify the most stable conformers. nih.govnih.gov The stability of these conformers is determined by a delicate balance of attractive and repulsive forces, including van der Waals interactions and electrostatic effects. nih.gov

A simplified potential energy diagram for rotation around the S-CH2 bond would likely show energy minima for staggered conformations (e.g., gauche and anti) and energy maxima for eclipsed conformations, similar to the analysis of butane. lumenlearning.com The "anti" conformation, where the bulky phenyl groups are furthest apart, is often the most stable due to minimized steric hindrance. lumenlearning.com

Prediction of Spectroscopic Parameters (Theoretical Framework)

Computational chemistry provides a robust framework for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for this purpose. This method calculates the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound are based on its electronic structure. Electron-withdrawing groups (like the phenoxy group) and electronegative atoms (sulfur, oxygen) deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Illustrative values based on theoretical principles.)
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Justification
Phenyl-H (attached to S)7.2 - 7.5125 - 135Typical aromatic region; influenced by the electron-donating sulfur atom.
Phenyl-H (phenoxy)6.9 - 7.3115 - 129Aromatic region; influenced by the electron-donating oxygen atom.
-S-CH₂-~3.1~35Adjacent to electronegative sulfur, causing a downfield shift.
-O-CH₂-~4.2~68Adjacent to highly electronegative oxygen, causing a significant downfield shift.
C-S (aromatic)-~138Aromatic carbon directly attached to sulfur.
C-O (aromatic)-~158Aromatic carbon directly attached to oxygen.

Theoretical vibrational analysis computes the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. These calculations not only predict the frequencies but also help in assigning specific peaks to particular bond stretches, bends, or torsions.

For this compound, characteristic vibrational modes can be predicted for its functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound. (Illustrative values based on theoretical principles.)
Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Phenyl Rings
Aliphatic C-H Stretch2850 - 2960-CH₂-CH₂-
Aromatic C=C Stretch1450 - 1600Phenyl Rings
C-O-C Asymmetric Stretch1200 - 1275Aryl Ether
C-S Stretch600 - 750Thioether

Advanced Quantum Chemical Methodologies

Analysis of Spin-Orbit Interactions

Spin-orbit interaction, the coupling of an electron's spin with its orbital motion, is a crucial factor in understanding the electronic properties of molecules, particularly those containing heavier atoms or exhibiting specific magnetic properties. researchgate.netbldpharm.com This interaction can influence the rates of intersystem crossing and other photophysical processes. However, no studies detailing the theoretical analysis of spin-orbit interactions specifically within this compound could be located.

Calculations of Nonradiative Deactivation Channels and Excited State Lifetimes

Understanding the behavior of a molecule in its excited state is fundamental to predicting its photophysical properties, such as fluorescence and phosphorescence. masterorganicchemistry.com This involves the study of nonradiative deactivation channels, which are pathways by which an excited molecule can return to its ground state without emitting light, and the calculation of excited state lifetimes. beilstein-journals.org These parameters are critical for applications in areas like materials science and photochemistry. Regrettably, there is no available research that has performed these specific calculations for this compound.

Derivatization Strategies for Analytical and Synthetic Applications of 2 Phenoxyethylsulfanylbenzene

Fundamental Principles and Objectives of Derivatization

Derivatization is a technique used to chemically modify a compound to produce a new compound, or derivative, with properties that are more suitable for a particular analytical method or synthetic step. research-solution.com The primary goals of derivatization include enhancing chromatographic separation, improving detection sensitivity, and aiding in structural elucidation.

Enhancing Chromatographic Separation and Compatibility

For analytical techniques like gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds. research-solution.comslideshare.net By replacing active hydrogens, such as those that might be introduced into 2-phenoxyethylsulfanylbenzene through metabolic processes or degradation, with less polar functional groups, the compound becomes more amenable to GC analysis. research-solution.com This modification reduces intermolecular hydrogen bonding, leading to better peak shapes and improved separation from other components in a mixture. gcms.cz The analysis of sulfur-containing compounds, in particular, can be challenging on traditional alkyl columns due to their polarity. chromatographyonline.com Derivatization can help overcome these issues, allowing for more effective separation on various stationary phases. chromatographyonline.comlongdom.orgtandfonline.comarabjchem.org

Improving Detection Sensitivity and Ionization Efficiency

Derivatization can significantly enhance the detectability of an analyte. research-solution.com For instance, introducing halogen atoms can make a molecule more responsive to an electron capture detector (ECD). research-solution.com In mass spectrometry (MS), derivatization can improve ionization efficiency, leading to stronger signals and lower detection limits. acs.orgazooptics.com For thioethers like this compound, specific derivatizing agents can be chosen to introduce a charged moiety, which aids in ionization and subsequent detection. acs.org This is particularly useful for identifying and quantifying low-concentration analytes in complex biological or environmental samples. acs.orgacs.orgunipd.itresearchgate.net

Facilitating Structural Elucidation through Characteristic Fragmentation

In mass spectrometry, the way a molecule breaks apart upon ionization—its fragmentation pattern—provides crucial information about its structure. idc-online.com Derivatization can be used to direct this fragmentation process, producing characteristic and easily identifiable ions. research-solution.comnih.gov For example, trimethylsilyl (B98337) (TMS) derivatives often yield predictable fragmentation patterns that can confirm the presence of specific functional groups. research-solution.comresearchgate.net By analyzing the fragmentation of a derivatized this compound molecule, researchers can gain confidence in its identification and distinguish it from structurally similar compounds. azooptics.comnih.govresearchgate.net

Common Derivatization Approaches Applicable to Related Functional Groups

The functional groups present in this compound, namely the ether and thioether linkages, are the primary targets for derivatization. libretexts.org While the core structure is relatively stable, derivatization is often considered for related compounds that may possess more reactive functional groups like hydroxyls, carboxyls, or thiols, which could be metabolites or synthetic precursors. chemcoplus.co.jptcichemicals.comnih.govlibretexts.org

Silylation Reactions

Silylation is a widely used derivatization technique in which an active hydrogen atom is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group. chemcoplus.co.jp This process is highly effective for derivatizing alcohols, phenols, and thiols, making them more volatile and thermally stable for GC analysis. gcms.cztcichemicals.com

Table 1: Common Silylating Reagents and Their Applications

ReagentAbbreviationTarget Functional GroupsKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyls, carboxyls, thiols, aminesHighly reactive, produces volatile byproducts. research-solution.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyls, carboxyls, thiols, aminesSimilar to BSTFA, with different byproducts. chemcoplus.co.jp
N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamideMTBSTFAHydroxyls, carboxyls, thiols, primary and secondary aminesForms more stable tert-butyldimethylsilyl (TBDMS) derivatives, useful for GC-MS due to characteristic fragmentation (M+-57). chemcoplus.co.jp
TrimethylchlorosilaneTMCSHydroxyls, often used as a catalyst with other silylating agents.Increases the reactivity of other silylating reagents. gcms.cz
HexamethyldisilazaneHMDSHydroxyls, aminesA less potent silylating agent, often used with a catalyst. gcms.cz

This table is generated based on information from various sources. research-solution.comgcms.czchemcoplus.co.jp

For a compound related to this compound that contains a hydroxyl or thiol group, silylation would be a primary choice for derivatization prior to GC-MS analysis. mdpi.comresearchgate.netorganic-chemistry.orgrichmond.edu The resulting silyl ethers or thioethers are significantly more volatile and produce characteristic mass spectra. chemcoplus.co.jporganic-chemistry.org

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting a compound containing an active hydrogen with an acylating agent like an acid chloride or anhydride (B1165640). taylorandfrancis.com This method is effective for derivatizing alcohols, phenols, thiols, and amines, converting them into esters, thioesters, and amides, respectively. gcms.cztaylorandfrancis.com

Table 2: Common Acylating Reagents and Their Applications

ReagentTarget Functional GroupsDerivative FormedKey Features
Acetic AnhydrideHydroxyls, amines, thiolsAcetates, acetamides, thioacetatesA common and cost-effective reagent.
Trifluoroacetic AnhydrideTFAAHydroxyls, amines, thiolsTrifluoroacetyl derivatives
Pentafluorobenzoyl ChloridePFBClHydroxyls, amines, thiolsPentafluorobenzoyl esters/amides/thioesters
N-Methyl-bis(trifluoroacetamide)MBTFAThiolsTrifluoroacetyl thioesters

This table is generated based on information from various sources. gcms.cztaylorandfrancis.com

Acylation can improve the chromatographic properties and stability of the target analytes. slideshare.netgcms.cz For instance, if this compound were to be functionalized with a thiol group, acylation could be used to form a stable thioester derivative. organic-chemistry.orgacs.orgfigshare.comnih.gov These derivatives are often less susceptible to degradation and can provide enhanced detector response. gcms.cz

Alkylation Reactions

Alkylation reactions, particularly the Friedel-Crafts alkylation, represent a fundamental strategy for introducing alkyl groups onto the aromatic rings of this compound. libretexts.orgjkchemical.com This electrophilic aromatic substitution involves the reaction of the aromatic substrate with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid catalyst. jkchemical.com

The reaction mechanism is initiated by the formation of a carbocation electrophile from the alkyl halide, facilitated by the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). libretexts.orgjkchemical.com The electron-rich aromatic ring of this compound then attacks this carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. libretexts.org

The reactivity of this compound in Friedel-Crafts alkylation is influenced by the substituents on its benzene (B151609) rings. Both the phenoxy and the ethylsulfanyl groups are ortho-, para-directing and activating, making the aromatic rings more susceptible to electrophilic attack than benzene itself. However, the sulfur atom of the thioether can also be alkylated to form a sulfonium (B1226848) salt. mt.com A significant limitation of this reaction is the tendency for carbocation rearrangements, especially when using primary alkyl halides with more than two carbon atoms, which can lead to a mixture of products. libretexts.orgjkchemical.com Furthermore, the introduction of an electron-donating alkyl group can activate the ring towards further substitution, potentially resulting in polyalkylation. jkchemical.comlibretexts.org

Table 1: Overview of Alkylation Reactions for this compound
Reaction TypeAlkylating AgentCatalystPotential Product(s)Key Considerations
Friedel-Crafts Alkylation (C-Alkylation)Alkyl Halide (e.g., R-Cl, R-Br)Lewis Acid (e.g., AlCl₃, FeCl₃)Alkyl-substituted this compoundRisk of carbocation rearrangement and polyalkylation. libretexts.orgjkchemical.com Ring is activated by existing substituents.
Sulfonium Salt Formation (S-Alkylation)Alkyl Halide (e.g., CH₃I)Typically none required2-(Phenoxy)ethylalkylsulfonium halideThe lone pair on the sulfur atom acts as a nucleophile. mt.com

Formation of Aryl Derivatives

The synthesis of aryl derivatives of this compound involves the formation of a new carbon-carbon bond between one of its aromatic rings and another aryl group. A prominent method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnanomaterchem.com

This strategy typically requires a two-step process. First, this compound must be functionalized to create a suitable coupling partner, usually an aryl halide. This can be accomplished through electrophilic halogenation (e.g., bromination) of one of the aromatic rings. The resulting halo-substituted derivative can then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. nih.gov The choice of catalyst, ligands, and base is crucial for achieving high yields. nanomaterchem.com

An alternative conceptual approach involves synthesizing the core structure from pre-functionalized precursors. For instance, a substituted thiophenol could be reacted with 2-phenoxyethyl bromide in the presence of a base to yield the final aryl-substituted product. This method is advantageous when specific substitution patterns are desired.

Table 2: Illustrative Synthetic Route for an Aryl Derivative via Suzuki Coupling
StepReactionReagentsIntermediate/ProductDescription
1. HalogenationElectrophilic Aromatic SubstitutionBr₂, FeBr₃Bromo-2-phenoxyethylsulfanylbenzeneIntroduces a bromine atom onto one of the aromatic rings, creating a handle for cross-coupling.
2. Suzuki CouplingPalladium-Catalyzed Cross-CouplingArylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted this compoundForms a new C-C bond between the brominated ring and the incoming aryl group. nih.govnanomaterchem.com

Formation of Oxime Derivatives (for carbonyl-containing derivatives)

Oxime derivatization is a specific reaction for compounds containing a carbonyl group (an aldehyde or ketone). nih.govarpgweb.com Therefore, to prepare an oxime derivative of this compound, the parent molecule must first be modified to introduce a carbonyl functionality. This is commonly achieved through Friedel-Crafts acylation, where an acyl group (R-C=O) is attached to one of the aromatic rings using an acyl halide or anhydride and a Lewis acid catalyst. libretexts.orglibretexts.org

Once the acyl derivative (a ketone) is formed, it can be converted to an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH) or its salt, such as hydroxylamine hydrochloride. nih.govarpgweb.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality of the oxime. nih.gov The reaction is pH-dependent and often carried out in a polar solvent like ethanol, sometimes with a base to neutralize the hydrochloride salt. arpgweb.com It is important to note that oximes derived from non-symmetrical ketones can exist as two geometric isomers (E/Z configurations) due to the restricted rotation around the C=N double bond. nih.gov

Table 3: Two-Step Synthesis of an Oxime Derivative
StepReaction TypeReagentsIntermediate/ProductDescription
1. AcylationFriedel-Crafts AcylationAcyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃)Acyl-2-phenoxyethylsulfanylbenzene (a ketone)Introduces a carbonyl group onto an aromatic ring. libretexts.org
2. OximationCondensationHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., pyridine, NaOH)Oxime of acyl-2-phenoxyethylsulfanylbenzeneConverts the carbonyl group to an oxime functionality (C=N-OH). nih.govarpgweb.com

Boronate Derivative Formation (for diol or α/β-hydroxy acid derivatives)

The formation of boronate derivatives, specifically boronate esters, is a characteristic reaction for compounds containing 1,2- or 1,3-diol functionalities. sigmaaldrich.com Boronic acids are known to react reversibly with diols in aqueous or organic solutions to form stable cyclic esters. sigmaaldrich.comwiley-vch.de Consequently, this compound itself cannot directly form a boronate derivative. It must first be converted into a derivative that possesses the required diol group.

A hypothetical pathway to a boronate derivative would involve introducing a diol, such as a catechol moiety, onto one of the aromatic rings of the parent structure. This could potentially be achieved through a multi-step synthesis involving hydroxylation of the ring. Once this diol-containing derivative is obtained, it can be readily reacted with a boronic acid (e.g., phenylboronic acid) or a borylation reagent like bis(pinacolato)diboron (B136004) to yield the corresponding cyclic boronate ester. sigmaaldrich.comorganic-chemistry.org These derivatives are generally stable and can be purified by chromatography. sigmaaldrich.com

Table 4: Hypothetical Route to a Boronate Ester Derivative
StepReaction TypeRequired FunctionalityReagentsProduct
1. Synthesis of DiolMulti-step synthesis (e.g., hydroxylation)Aromatic RingVarious (e.g., OsO₄ for alkenes, or via protection-lithiation-boronation-oxidation sequence)Diol-substituted this compound
2. EsterificationBoronate Ester Formation1,2-Diol groupArylboronic acid (Ar-B(OH)₂) or PinacolboraneCyclic boronate ester of the diol derivative

Chiral Derivatization for Enantiomeric Resolution

Chiral derivatization is a powerful technique used to separate the enantiomers of a chiral compound. nih.gov The strategy involves reacting a racemic mixture (an equal mixture of two enantiomers) with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). nih.govnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. york.ac.uk Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical and chemical properties, such as solubility, melting points, and chromatographic retention times. nih.govyork.ac.uk This difference allows for their separation using standard laboratory techniques like crystallization or chromatography (e.g., HPLC, GC). york.ac.uk

Synthesis of Diastereomers with Chiral Reagents

To apply chiral derivatization to this compound, the molecule must first possess a suitable functional group (e.g., amine, hydroxyl, carboxyl) that can react with a chiral derivatizing agent. nih.gov Assuming such a functionalized derivative exists (for instance, a carboxylic acid derivative created via oxidation of an acylated precursor), it can be converted into a mixture of diastereomers.

For example, a racemic carboxylic acid derivative of this compound could be reacted with a chiral amine, such as (R)-1-phenylethylamine, in the presence of a coupling agent to form a pair of diastereomeric amides. Similarly, an amino derivative could be reacted with a chiral acid chloride like (S)-Mosher's acid chloride. nih.govtcichemicals.com Once formed, these diastereomers can be separated. After separation, the chiral auxiliary can be chemically cleaved to yield the individual, pure enantiomers of the original compound, and the chiral reagent can often be recovered. york.ac.uk

Table 5: Example of Diastereomer Synthesis for Enantiomeric Resolution
ScenarioFunctional Group on SubstrateChiral Derivatizing Agent (CDA)Resulting DiastereomersPrinciple
1Carboxylic Acid (-COOH)Chiral Amine (e.g., (R)-1-phenylethylamine)Diastereomeric amidesThe (R)-acid reacts with the (R)-amine, and the (S)-acid reacts with the (R)-amine, forming two different products (R,R and S,R) that can be separated. nih.govyork.ac.uk
2Amine (-NH₂)Chiral Acid Chloride (e.g., Mosher's acid chloride)Diastereomeric amidesThe (R)-amine reacts with the (S)-acid, and the (S)-amine reacts with the (S)-acid, forming two different products (R,S and S,S) that can be separated. nih.govtcichemicals.com

Practical Considerations and Optimization in Derivatization Procedures

The success and efficiency of any derivatization strategy hinge on the careful optimization of several key experimental parameters. These factors influence reaction rate, yield, and selectivity, and their optimization is critical for developing robust analytical and synthetic protocols. mdpi.comnih.gov

Key Parameters for Optimization:

Solvent: The choice of solvent is critical as it can influence the solubility of reactants and the rate of reaction. Polar aprotic solvents like DMF or THF are often used to enhance rates in substitution reactions.

Temperature: Reaction temperature directly affects the reaction kinetics. While higher temperatures can accelerate the process, they may also promote side reactions or cause degradation of thermally labile compounds. mdpi.com In some cases, microwave-assisted heating can dramatically shorten reaction times from hours to minutes. researchgate.net

Reaction Time: Monitoring the reaction's progress, often by techniques like thin-layer chromatography (TLC), is essential to determine the point of maximum product formation and avoid subsequent degradation or side-product formation. zenodo.org

Catalyst: For catalyzed reactions like Friedel-Crafts or cross-coupling, the choice and concentration of the catalyst are paramount. The activity of Lewis acids can vary significantly, and selecting an appropriate one can minimize unwanted side reactions. jkchemical.com

Reagent Stoichiometry: The molar ratio of the substrate to the derivatizing agent must be optimized. For instance, in Friedel-Crafts alkylation, using an excess of the aromatic substrate can help minimize polyalkylation. jkchemical.com

pH Control: For reactions that are acid- or base-catalyzed, such as oximation, maintaining the optimal pH is crucial for the reaction rate and for ensuring the reactive species are present in their active form. arpgweb.comnih.gov

Table 6: Summary of Practical Considerations in Derivatization
ParameterImportanceExample Application
SolventAffects reaction rates and solubility.Using polar aprotic solvents (DMF, THF) for substitution reactions.
TemperatureControls reaction rate versus side-product formation.Optimizing temperature to prevent degradation of heat-labile metabolites. mdpi.com Using microwave heating to reduce reaction times. researchgate.net
Reaction TimeEnsures reaction completion without product degradation.Monitoring by TLC to find the optimal endpoint. zenodo.org
CatalystDetermines reaction feasibility, rate, and selectivity.Choosing a mild Lewis acid (e.g., SnCl₄) over a harsh one (e.g., AlCl₃) to avoid product equilibration. jkchemical.com
Reagent RatioMaximizes yield and minimizes side reactions.Using excess aromatic compound in Friedel-Crafts alkylation to prevent poly-substitution. jkchemical.com
pHCrucial for acid/base catalyzed reactions.Adjusting pH for optimal oxime formation from a ketone and hydroxylamine. arpgweb.comnih.gov

Selection of Appropriate Derivatizing Reagents and Stoichiometry

The choice of a derivatizing reagent is dictated by the target functional group—in this case, the sulfur atom of the thioether linkage. gcms.cz For thioethers, derivatization often aims to create derivatives that are more volatile, thermally stable, or more responsive to a specific detector. Common strategies include silylation and acylation, which target active hydrogen atoms, but alkylation can also be relevant for modifying the sulfur center. researchgate.netjfda-online.com

Silylation is a widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, reducing the compound's polarity and increasing its volatility. gcms.czsigmaaldrich.com While this compound lacks active hydrogens, silylation reagents can be crucial if the compound is analyzed alongside or synthesized from precursors containing hydroxyl, thiol, or amine groups. tcichemicals.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for silylating a wide range of functional groups. sigmaaldrich.com

The stoichiometry of the reaction is crucial for achieving high yields. A significant molar excess of the derivatizing reagent relative to the analyte is generally recommended to drive the reaction to completion. sigmaaldrich.com For example, a common guideline is to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens in the molecule. sigmaaldrich.com In the absence of active hydrogens in this compound itself, derivatization would likely target the sulfur atom directly, for example, through oxidation or alkylation to form a sulfonium salt, which would require careful stoichiometric control to avoid side reactions.

Table 1: Common Derivatizing Reagent Classes and Stoichiometric Considerations

Reagent Class Example Reagent Target Functional Group(s) General Stoichiometric Guideline
Silylating Agents BSTFA, MTBSTFA Alcohols, Phenols, Carboxylic Acids, Amines, Thiols Use in molar excess (e.g., >2:1 reagent to active hydrogen) to ensure complete reaction. sigmaaldrich.com
Acylating Agents Trifluoroacetic Anhydride (TFAA) Alcohols, Phenols, Amines Use in excess; often performed in the presence of a catalyst or base. gcms.cz
Alkylating Agents Pentafluorobenzyl Bromide (PFBBr) Carboxylic Acids, Phenols, Thiols Used for trace analysis, especially with an Electron Capture Detector (ECD). gcms.cz

| Oxidizing Agents | Peroxy acids (e.g., m-CPBA) | Thioethers | Stoichiometry is critical; one equivalent yields the sulfoxide (B87167), while two equivalents yield the sulfone. |

Influence of Reaction Temperature and Time

Reaction temperature and time are critical parameters that must be optimized to ensure the derivatization reaction proceeds to completion without thermal degradation of the analyte or the resulting derivative. sigmaaldrich.com The ideal conditions are highly dependent on the specific reagent used and the stability of the compound.

For many derivatization reactions, particularly silylations, heating is often employed to increase the reaction rate and yield. gcms.cz For example, derivatizing sterically hindered compounds may require heating at elevated temperatures (e.g., 60-100 °C) for extended periods, from minutes to several hours, to achieve complete conversion. tcichemicals.comsigmaaldrich.com One study on derivatizing steroids found that increasing the temperature from 68 °C to 75 °C significantly pushed the reaction toward completion. sigmaaldrich.com However, excessively high temperatures or prolonged reaction times can lead to the formation of unwanted byproducts or degradation. nih.gov

Monitoring the reaction progress over time by analyzing aliquots via chromatography is a standard practice to determine the optimal reaction duration. gcms.cz For some amino acids, it was noted that adjusting the reaction time was necessary to prevent the formation of multiple derivative products for the same analyte. sigmaaldrich.com An orthogonal test for optimizing the derivatization of muscone (B1676871) showed that reaction temperature was the most significant factor influencing the yield. researchgate.net

Table 2: Impact of Temperature and Time on Derivatization Outcomes

Parameter Effect of Insufficient Level Effect of Excessive Level Optimization Strategy
Temperature Incomplete or slow reaction, low derivative yield. sigmaaldrich.com Degradation of analyte/derivative, formation of artifacts, potential for side reactions. nih.gov Start at a moderate temperature (e.g., 60-75 °C) and increase incrementally if the reaction does not go to completion. sigmaaldrich.com

| Time | Incomplete reaction, resulting in a mixture of reactant and product. sigmaaldrich.com | Formation of multiple derivatives or side products, potential degradation over prolonged heating. sigmaaldrich.com | Analyze reaction aliquots at set intervals (e.g., 30, 60, 120 min) to find the point of maximum product yield. gcms.cz |

Role of Solvent Systems and Moisture Control

The choice of solvent can significantly influence the rate and outcome of a derivatization reaction. The solvent must dissolve the analyte and the reagent, be inert to the reaction conditions, and facilitate the reaction. For polar compounds, polar aprotic solvents such as acetonitrile, pyridine, or N,N-dimethylformamide (DMF) are frequently used. gcms.cztcichemicals.com Studies on the electrochemistry of thioethers have shown that the properties of the solvent, particularly its polarity and polarizability, strongly influence the redox potential, indicating that solvent choice is key in reactions involving the sulfur atom. nih.gov Research on the reduction of gold(III) complexes by thioethers also demonstrated that reaction rates increase with solvent polarity. researchgate.net

Moisture control is arguably one of the most critical aspects of successful derivatization, especially when using silylating reagents. gcms.czsigmaaldrich.com Water can compete with the analyte for the derivatizing reagent, hydrolyze the reagent, and decompose the newly formed derivative, leading to significantly lower yields. sigmaaldrich.comsigmaaldrich.com Therefore, it is imperative to use anhydrous solvents and reagents and to take precautions to exclude atmospheric moisture from the reaction vessel, for instance, by working under an inert atmosphere like nitrogen or argon. acs.org

Table 3: Solvent and Moisture Considerations in Derivatization

Factor Role and Importance Common Choices / Strategies Potential Issues
Solvent System Solubilizes reactants; can influence reaction rate and mechanism. researchgate.net Pyridine, Acetonitrile, N,N-Dimethylformamide (DMF). gcms.cztcichemicals.com Reactivity with reagents; difficulty in removal post-reaction.
Solvent Polarity Higher polarity can increase the rate of reactions involving polar intermediates or transition states. nih.govresearchgate.net Selection based on analyte and reagent polarity. Mismatch in polarity can lead to poor solubility and slow reaction.

| Moisture Control | Prevents hydrolysis of moisture-sensitive reagents and derivatives, ensuring high reaction yield. sigmaaldrich.comsigmaaldrich.com | Use of anhydrous solvents; storage of reagents in desiccators; reaction under inert gas (N₂, Ar). gcms.czacs.org | Low derivative yield; formation of hydrolysis byproducts (e.g., siloxanes). sigmaaldrich.com |

Strategies for Minimizing Artifact Formation

Artifacts are chemical species detected during analysis that are not present in the original sample but are formed during sample preparation, derivatization, or analysis. researchgate.net Sulfur-containing compounds, including thioethers, are particularly susceptible to artifact formation due to their reactivity. researchgate.netresearchgate.net

A primary concern is the oxidation of the thioether to the corresponding sulfoxide and, subsequently, to the sulfone. This can be catalyzed by heat, particularly in a hot GC injection port, and may also be influenced by the type of analytical column or fiber used. researchgate.net Dimerization to form disulfides is another potential artifact, especially if thiols are present as impurities or precursors. researchgate.net

Strategies to minimize artifact formation include:

Lowering Temperatures: Using lower extraction and GC injector temperatures can prevent thermal degradation and oxidation. acs.org

Inert Atmosphere: Flushing sample vials with nitrogen or argon helps prevent oxidation. acs.org

Deactivation of Glassware and Inlets: Active sites on glass surfaces can catalyze reactions. Deactivating sample vials and GC inlets with a silylating reagent can reduce this risk. acs.org

Careful Reagent Selection: Choosing milder derivatizing agents and conditions can prevent unwanted side reactions.

Table 4: Common Artifacts in Sulfur Compound Analysis and Minimization Strategies

Potential Artifact Origin / Cause Minimization Strategy Citation
Sulfoxide / Sulfone Oxidation of the thioether group, often due to high temperatures in the GC inlet or reactive surfaces. Use lower GC injector temperatures; deactivate the injector liner and glassware. acs.orgresearchgate.netresearchgate.net
Dimerization Products Reaction between reactive species, such as thiols, which may be present as impurities. Ensure sample purity; work under an inert atmosphere to prevent oxidative coupling. researchgate.net
Hydrolysis Products Reaction of derivatives with trace amounts of water. Ensure rigorous moisture control by using anhydrous solvents and inert atmospheres. sigmaaldrich.comsigmaaldrich.com

| Reagent-Related Peaks | Excess derivatizing reagent or its byproducts appearing in the chromatogram. | Optimize stoichiometry; perform a sample clean-up step after derivatization if necessary. | academicjournals.org |

Advanced Analytical Methodologies for 2 Phenoxyethylsulfanylbenzene and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Applied to Derivatized Samples

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, 2-phenoxyethylsulfanylbenzene and particularly its more polar derivatives (e.g., those containing hydroxyl or carboxyl groups) may exhibit poor chromatographic behavior due to low volatility or thermal instability. To overcome these limitations, chemical derivatization is employed to convert the analytes into forms more amenable to GC analysis. mdpi.com This process typically targets active hydrogen atoms, such as those in hydroxyl groups, replacing them with a non-polar, thermally stable group. researchgate.net

The primary goals of derivatization for GC-MS analysis are to:

Increase the volatility and thermal stability of the analyte. mdpi.com

Improve chromatographic peak shape and resolution.

Enhance detection sensitivity by introducing groups with favorable fragmentation patterns. elsevierpure.com

A common strategy involves silylation, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net For instance, the derivatization of phenolic compounds with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) yields TBDMS ethers. researchgate.net These derivatives are significantly more volatile and produce characteristic mass spectra upon electron ionization, often featuring a prominent [M-57]⁺ ion resulting from the loss of a tert-butyl group, which is invaluable for identification. researchgate.net Another effective agent is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), which reacts with carbonyl functions to form oxime-like products, enhancing volatility for GC-based procedures. mdpi.com

Derivatizing AgentTarget Functional GroupDerivative TypeKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl (-OH), Amine (-NH)Trimethylsilyl (TMS) ether/amineGood volatility, well-established fragmentation. elsevierpure.com
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) Hydroxyl (-OH)tert-butyldimethylsilyl (TBDMS) etherForms stable derivatives, produces characteristic [M-57]⁺ ion for easy identification. researchgate.net
O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) Carbonyl (C=O)PFB-oximeIncreases volatility, highly selective for aldehydes and ketones. mdpi.com
N-methyl-bis(heptafluorobutyramide) (MBHFBA) Amine (-NH)Heptafluorobutyryl (HFBA) amideCreates derivatives with high electron affinity, suitable for electron capture detection (ECD) and provides high sensitivity in MS. elsevierpure.com

This table summarizes common derivatization agents used in GC-MS analysis and their applications relevant to the functional groups that could be present in derivatives of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications, Including Electrospray Ionization (ESI)

For derivatives of this compound that are non-volatile, thermally labile, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. mdpi.com LC-MS does not require the analyte to be volatile, thus circumventing the need for derivatization in many cases. The separation is performed in the liquid phase, typically using a reversed-phase column, followed by detection with a mass spectrometer.

Electrospray Ionization (ESI) is a widely used soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. mdpi.com ESI generates gas-phase ions directly from a liquid solution, typically causing minimal fragmentation. This results in mass spectra where the molecular ion (as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is often the most abundant peak, providing clear molecular weight information. alevelchemistry.co.uknih.gov

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and structural characterization. nih.gov In this setup, a specific precursor ion (e.g., the [M-H]⁻ of a phenolic derivative) is selected and subjected to collision-induced dissociation (CID), generating a unique pattern of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint for the analyte. For example, hydroxybenzoic acid derivatives, which could be analogues of oxidized this compound derivatives, characteristically lose a CO₂ group (44 Da) during CID. researchgate.net This technique allows for the confident identification and quantification of target compounds even in highly complex matrices. nih.govmdpi.com

Analytical TechniqueIonization ModeTypical Information ObtainedApplication to Derivatives
LC-ESI-MS Positive ([M+H]⁺) or Negative ([M-H]⁻)Molecular weight of the intact molecule.Determination of the molecular formula of polar or non-volatile derivatives without fragmentation. nih.gov
LC-ESI-MS/MS Positive or NegativeStructural information from fragmentation patterns (product ions).Unambiguous identification and quantification in complex mixtures by monitoring specific precursor-to-product ion transitions. researchgate.netmdpi.com

This table outlines the application of LC-MS and LC-MS/MS with Electrospray Ionization for the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. libretexts.org While MS techniques provide information about mass and molecular formula, NMR reveals the precise arrangement of atoms and their connectivity within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information.

¹H NMR gives details on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR reveals the number of non-equivalent carbons and their electronic environment (e.g., aromatic, aliphatic, carbonyl).

For complex derivatives, the information from 1D spectra can be ambiguous due to overlapping signals or complex coupling patterns. researchgate.net In such cases, two-dimensional (2D) NMR experiments are essential for complete structural assignment. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by two or three bonds), helping to map out spin systems within the molecule. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates protons directly to the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. ipb.pt

By combining these experiments, a complete and unambiguous assignment of the chemical structure of a novel this compound derivative can be achieved. researchgate.netamazonaws.com

2D NMR ExperimentType of CorrelationInformation Provided
COSY ¹H-¹HIdentifies neighboring protons (J-coupling), establishing proton spin systems. researchgate.net
HSQC / HMQC ¹H-¹³C (one bond)Connects protons to their directly attached carbon atoms.
HMBC ¹H-¹³C (multiple bonds)Connects proton and carbon atoms over 2-4 bonds, linking molecular fragments. ipb.pt
NOESY ¹H-¹H (through space)Identifies protons that are in close spatial proximity, used for stereochemical assignments. ipb.pt

This table describes key 2D NMR experiments and the structural information they provide for the characterization of complex derivatives.

High-Resolution Mass Spectrometry for Precise Characterization of Compounds

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm) or better. This precision allows for the determination of an analyte's elemental composition from its measured mass-to-charge ratio (m/z). alevelchemistry.co.uk While low-resolution MS can distinguish between ions of different nominal mass, it cannot differentiate between isobaric species—molecules that have the same nominal mass but different elemental formulas.

For example, two different derivatives of this compound could have the same nominal mass but differ in their elemental composition. HRMS can easily distinguish between them by measuring their exact masses to four or five decimal places. alevelchemistry.co.uk This capability is critical for confirming the identity of a known compound or proposing the molecular formula for an unknown derivative. nih.gov

HRMS is often coupled with liquid chromatography and uses advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap. nih.govresearchgate.net The combination of chromatographic separation with high-resolution mass analysis (LC-HRMS) is a powerful strategy for identifying compounds in complex mixtures, characterizing reaction products, and identifying unknown metabolites or degradation products of the parent compound. nih.gov The high resolving power of the instrument can separate the signal of the analyte from co-eluting matrix interferences, leading to more confident and accurate identification. nih.gov

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Mass Accuracy Integer or up to two decimal placesThree to five decimal places or better. alevelchemistry.co.uk
Resolving Power Lower; cannot separate ions with very similar m/z values.Higher; can resolve isobaric ions with different elemental compositions. nih.gov
Information Yield Nominal mass, fragmentation pattern.Exact mass, elemental composition, fragmentation pattern. alevelchemistry.co.uknih.gov
Primary Use Routine screening, quantification of known targets.Unambiguous identification, structural elucidation of unknowns, distinguishing between isobars. researchgate.net

This table compares the capabilities of Low-Resolution Mass Spectrometry (LRMS) and High-Resolution Mass Spectrometry (HRMS) for compound characterization.

Structure Activity Relationship Studies of 2 Phenoxyethylsulfanylbenzene Derivatives

Systematic Modification of Substituents and Linkers

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science. In the context of 2-phenoxyethylsulfanylbenzene analogs, this involves the targeted synthesis of a library of derivatives to probe the function of each molecular component. Key modifications typically include altering substituents on the phenyl rings and changing the length or composition of the linker.

Substituent Modification on Aromatic Rings:

The nature and position of substituents on the two aromatic rings can dramatically alter a molecule's properties. In studies of diaryl thioether and diaryl ether analogs, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are systematically introduced to probe their effects. For instance, in a series of diaryl thiophenes designed as selective COX-2 inhibitors, the introduction of different groups on the aryl rings led to a range of biological activities. nih.gov A Fujita-Ban analysis on a series of 2,3-diaryl indoles, which share the diaryl structural motif, revealed that electron-donating groups like methoxy (B1213986) (–OCH₃) and methyl (–CH₃) at the para-position of one of the phenyl rings were conducive to inhibitory activity, while electron-withdrawing groups like sulfonylamides (–SO₂NH₂) had a negative contribution. nih.gov

Similarly, research on arylpiperazine derivatives containing a phenoxyethyl moiety for the treatment of prostate cancer demonstrated clear SAR trends. frontiersin.orgnih.gov The introduction of various substituents on a terminal phenyl ring resulted in significant differences in cytotoxicity against cancer cell lines.

Linker Modification:

The ethylsulfanyl linker in this compound is crucial for defining the spatial relationship between the two aromatic moieties. Modifications to this linker, such as altering its length, flexibility, or the nature of the heteroatom (e.g., replacing sulfur with oxygen), can have profound effects. In a study of phenoxyalkanolamine derivatives, the length of the alkyl chain connecting a nitrogen atom to a central oxygen was shown to cause a tenfold difference in binding affinity for the 5-HT₂ receptor. mdpi.com This highlights the critical role of linker length in optimizing interactions with biological targets.

The following table, based on data from analogous diarylmethyl thioether syntheses, illustrates how varying substituents on the aryl rings can influence reaction yields, a proxy for reactivity. nih.gov

Derivative TypeSubstituent on Aryl RingPositionYield (%)
Diarylmethyl Thioether-H-78
Diarylmethyl Thioether4-Fpara61
Diarylmethyl Thioether4-Clpara58
Diarylmethyl Thioether4-Brpara55
Diarylmethyl Thioether3-NO₂meta85
Diarylmethyl Thioether2-NO₂ortho13
Diarylmethyl Thioether4-CH₃para72
Diarylmethyl Thioether2-CH₃ortho75

This interactive table is based on findings from structurally similar compounds and serves to illustrate the principles of systematic modification.

Investigation of Electronic and Steric Effects on Reactivity

The changes in reactivity and biological activity observed during systematic modification can often be rationalized by considering electronic and steric effects. These two factors are fundamental in governing how a molecule interacts with other reagents or biological macromolecules.

Electronic Effects:

The electronic nature of a substituent, whether it donates or withdraws electron density from the aromatic ring, can significantly influence reaction rates and mechanisms. Electron-withdrawing groups (such as –NO₂, –CN, or halogens) can activate an aryl ring for nucleophilic aromatic substitution, while electron-donating groups (such as –OCH₃, –NH₂, or alkyl groups) can enhance electrophilic aromatic substitution. acs.orgbeilstein-journals.org

The Hammett equation provides a quantitative framework for correlating reaction rates with substituent electronic effects. Studies on the oxidation of thioether analogs have shown a clear correlation between the reaction rate and the Hammett constant (σ) of the substituent on the aryl ring. acs.org For instance, the oxidation of thioanisole (B89551) derivatives by hydrogen peroxide is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. acs.org Conversely, in Smiles-type rearrangements of arylsulfonamide radical cations, electron-withdrawing substituents facilitate the reaction. nih.gov These opposing trends underscore that the influence of electronic effects is highly dependent on the specific reaction mechanism.

The following data from a study on thioether oxidation illustrates the impact of electronic effects on reaction rates. acs.org

Thioether AnalogSubstituentHammett Constant (σp)Second-Order Rate Constant (M⁻¹s⁻¹)
4-Methoxythioanisole4-OCH₃-0.277.97 x 10⁻³
4-Methylthioanisole4-CH₃-0.174.12 x 10⁻³
ThioanisoleH0.002.53 x 10⁻³
4-Chlorothioanisole4-Cl0.231.11 x 10⁻³
4-Nitrothioanisole4-NO₂0.780.18 x 10⁻³

This interactive table is based on findings from structurally similar compounds and serves to illustrate the principles of electronic effects.

Steric Effects:

Steric hindrance refers to the physical bulk of substituents impeding a reaction or interaction at a nearby site. In the context of this compound derivatives, bulky substituents placed near the ether or thioether linkages can restrict bond rotation, influence the molecule's preferred conformation, and hinder the approach of a reactant or the binding to a receptor site. For example, in the synthesis of diarylmethyl thioethers, a bulky nitro group in the ortho position led to a significantly lower yield (13%) compared to when it was in the meta (85%) or para positions, a result attributed in part to steric hindrance. nih.gov Similarly, studies on the reductive elimination of diaryl ethers from palladium(II) complexes found that the rate of C–O bond formation was dramatically increased by using bulkier phosphine (B1218219) ligands.

Conformational Preferences and Their Influence on Chemical Behavior

The this compound molecule is inherently flexible due to the single bonds in its ethyl linker. The molecule can adopt numerous three-dimensional shapes, or conformations, through rotation around the C-C, C-O, and C-S bonds. However, not all conformations are equally stable. The molecule's preferred conformations are those that minimize steric and electronic repulsions. These conformational preferences are critical as they can dictate whether the molecule can adopt the specific shape required for a particular chemical reaction or biological interaction.

Computational chemistry methods, such as density functional theory (DFT), are powerful tools for investigating the conformational landscape of flexible molecules. mdpi.comnih.gov Studies on molecules with similar flexible linkers, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, have used systematic conformational searches to identify low-energy, stable conformations. nih.gov This analysis revealed that the distance between key atoms (in that case, a nitrogen and an oxygen) was highly dependent on the conformation, which in turn correlated with binding affinity to a serotonin (B10506) receptor.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research on 2-phenoxyethylsulfanylbenzene, a molecule incorporating both ether and thioether functionalities, has primarily centered on its role as a building block in organic synthesis. The compound is typically synthesized via nucleophilic substitution, where a thiophenol is reacted with a 2-phenoxyethyl halide in the presence of a base. This method is valued for its scalability and established procedures.

The existing body of research indicates that this compound is a versatile intermediate. Its chemical reactivity is characterized by the potential for substitution reactions at the phenoxyethyl group and oxidation of the sulfanyl (B85325) group to form sulfoxides and sulfones. These transformations allow for the synthesis of more complex molecular architectures. Preliminary studies have also noted the potential for derivatives of this compound to possess biological activity, with some analogs having been investigated for anticancer properties. The sulfanyl group is noted to interact with nucleophilic sites on enzymes, suggesting a potential for enzyme inhibition studies.

The primary application highlighted in the current landscape is in medicinal chemistry and drug development, where the core structure serves as a scaffold for creating new potential therapeutic agents.

Identification of Knowledge Gaps and Emerging Research Opportunities

Despite its utility as a synthetic intermediate, the research landscape for this compound has several notable gaps. A significant opportunity lies in the exploration of more modern and efficient synthetic methodologies. While nucleophilic substitution is effective, investigation into metal-free, high-yield alternatives like thiol-ene "click" chemistry, which is theoretically plausible but not well-documented for this specific compound, could provide milder and more efficient synthetic routes.

Furthermore, the biological activities of this compound itself, beyond its use as a scaffold, are largely unexplored. A significant knowledge gap exists regarding its specific molecular targets and mechanisms of action within biological systems. Systematic screening of the compound against various biological targets could uncover novel applications.

Finally, the metabolic fate of the 2-phenoxyethylthio group is an area that warrants further investigation. Understanding how this moiety is transformed in biological systems is crucial for the development of any potential therapeutic agents based on this scaffold.

Potential for Further Exploration of Derivatives and Their Properties

The true potential of this compound likely lies in the diverse properties of its derivatives. The core structure is amenable to a wide range of chemical modifications, opening up numerous avenues for future research.

Table 1: Potential Derivatives and Research Directions

Derivative ClassPotential ModificationTarget Properties & Research Areas
Sulfoxides and Sulfones Oxidation of the sulfur atom. Increased polarity and hydrogen bonding capability, potentially altering solubility and biological target interactions.
Substituted Aromatics Electrophilic or nucleophilic aromatic substitution on either the phenyl or phenoxy ring.Modulation of electronic properties, which can influence binding affinity to biological targets and reactivity.
Heterocyclic Analogs Replacement of one of the benzene (B151609) rings with a heterocyclic system (e.g., pyridine, pyrimidine).Introduction of new hydrogen bonding sites and altered pharmacokinetic profiles. Exploration of N-heterocycle synthesis from related sulfilimines could be a novel route. nih.gov
Polymerizable Derivatives Introduction of a polymerizable group (e.g., vinyl, acrylate) onto one of the rings.Development of novel functional polymers with unique optical or material properties.

Future research should focus on the systematic synthesis and characterization of these derivatives. For instance, creating a library of analogs with varied substituents on the aromatic rings could lead to the discovery of compounds with enhanced or entirely new biological activities, such as targeted enzyme inhibitors or receptor modulators. Exploring the synthesis of related structures, such as 2-(phenylsulphinyl)benzo[d]oxazole derivatives, could also provide insights into new catalytic methods, like those using silver catalysts for C-S bond formation. nih.gov The modular nature of the synthesis allows for the creation of diverse structures, which could be screened for a wide array of applications, from medicinal chemistry to materials science. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-phenoxyethylsulfanylbenzene, and how can reaction conditions be optimized?

Synthesis of arylthioether derivatives like this compound often involves nucleophilic substitution or coupling reactions. For example, analogous compounds such as 2-fluoro-6-methoxybenzenesulfonamide are synthesized using sulfonyl chloride intermediates under controlled temperatures (40–60°C) with polar aprotic solvents (e.g., DMF) to enhance reactivity . Optimization should focus on:

  • Catalyst selection : Use palladium catalysts for cross-coupling or thiourea derivatives for thiol-ene reactions.
  • Solvent polarity : Higher polarity solvents improve nucleophilic displacement efficiency.
  • Temperature gradients : Stepwise heating (e.g., 25°C to 60°C) minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm aromatic proton environments and sulfur-linked ethylphenoxy groups.
  • FT-IR : Identify sulfur-ether (C-S-C, ~650–700 cm1^{-1}) and phenoxy (C-O-C, ~1250 cm1^{-1}) stretches.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .

Q. How should researchers handle safety protocols and waste management for this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste disposal : Segregate organic waste containing sulfur moieties and consult certified hazardous waste handlers for incineration or neutralization .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalysis or photochemical studies?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational modeling : Density functional theory (DFT) can map transition states and electron density shifts during sulfanyl group transfer .
  • In situ spectroscopy : Use UV-Vis or Raman to monitor intermediate formation in real-time .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield trends or spectroscopic anomalies?

  • Controlled variable testing : Isolate factors like solvent purity, moisture levels, or oxygen presence (e.g., via glovebox experiments).
  • Cross-validation : Compare results across multiple techniques (e.g., HPLC purity vs. NMR integration) .
  • Error analysis : Quantify instrument uncertainties (e.g., ±0.1 ppm for NMR) and statistically assess outliers .

Q. How can researchers design robust biological or toxicological assays for this compound?

  • Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC50_{50} values.
  • Biomarker identification : Leverage LC-MS/MS to track metabolic byproducts or protein adducts in vitro .
  • Negative controls : Include solvents (e.g., DMSO) and structurally analogous inert compounds to isolate target effects .

Q. What methodologies improve the reproducibility of synthetic procedures for this compound?

  • Standardized protocols : Document exact stoichiometry, degassing steps, and stirring rates.
  • Batch consistency testing : Analyze multiple synthetic batches via HPLC to quantify impurities (<0.5% threshold) .
  • Open-access data sharing : Publish raw spectral data and reaction logs in repositories like ChemRxiv for peer validation .
    化知为学24年第二次有机seminar——文献检索与常见术语
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Methodological Resources

  • Analytical standards : Cross-reference purity certifications from suppliers like SPEX CertiPrep for calibration .
  • Ethical reporting : Align with guidelines from agencies like ATSDR/NTP for toxicological data transparency .
  • Literature retrieval : Use semantic search tools (e.g., SciFinder) to avoid ambiguities in compound naming (e.g., "methoxybenzene" vs. specific derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.